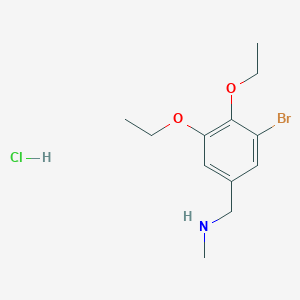![molecular formula C13H21ClN2O B4149294 N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride](/img/structure/B4149294.png)
N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride
Overview
Description
N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride: is a chemical compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by the presence of an isobutylamino group attached to a phenylacetamide backbone, making it a versatile molecule for various synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride typically involves the reaction of 4-aminomethylphenylacetamide with isobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(4-(tert-butylamino)phenyl)acetamide: Similar structure with a tert-butylamino group instead of an isobutylamino group.
N-(4-(methylamino)phenyl)acetamide: Contains a methylamino group instead of an isobutylamino group.
N-(4-(ethylamino)phenyl)acetamide: Contains an ethylamino group instead of an isobutylamino group.
Uniqueness: N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride is unique due to its specific isobutylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various fields.
Properties
IUPAC Name |
N-[4-[(2-methylpropylamino)methyl]phenyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O.ClH/c1-10(2)8-14-9-12-4-6-13(7-5-12)15-11(3)16;/h4-7,10,14H,8-9H2,1-3H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUGMRRRJFRLJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)NC(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3-bromophenyl)carbamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B4149215.png)
![N-[1-BENZYL-2,4,6-TRIOXO-5-(TRIFLUOROMETHYL)-1H,2H,3H,4H,5H,6H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-4-CHLOROBENZAMIDE](/img/structure/B4149222.png)
![N-[(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)METHYL]-N'-[2-(MORPHOLIN-4-YL)ETHYL]ETHANEDIAMIDE](/img/structure/B4149227.png)
![2-[2-(1H-imidazol-5-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B4149238.png)

![4-[(cyclopentylamino)methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B4149249.png)
![2-[4-[[2-(Dimethylamino)ethylamino]methyl]-2-methoxyphenoxy]ethanol;hydrochloride](/img/structure/B4149264.png)
![N-[(3-ethoxy-4-prop-2-ynoxyphenyl)methyl]propan-2-amine;hydrochloride](/img/structure/B4149276.png)
![2-[4-[(1-Hydroxybutan-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B4149287.png)
![1-(1-adamantyl)-N-[(3-chloro-4,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B4149305.png)

![2-[[4-[(2-Chlorophenyl)methoxy]-3-ethoxy-5-iodophenyl]methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B4149325.png)

![N-[4-(cyclopentyloxy)-3-ethoxybenzyl]cyclopentanamine hydrochloride](/img/structure/B4149332.png)
